N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide: is an organic compound with the molecular formula C8H15N3O3 It is a derivative of butanamide and features both hydroxyimino and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide can be achieved through several methods. One common approach involves the reaction of diethylamine with ethyl cyanoacetate, followed by hydrolysis and subsequent reaction with hydroxylamine. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction rates and yields. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the hydroxyimino group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-diethyl-2-(oxo)-3-oxobutanamide, while reduction can produce N,N-diethyl-2-(hydroxy)-3-oxobutanamide .
Scientific Research Applications
Chemistry: N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity makes it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide involves its interaction with molecular targets such as enzymes. The hydroxyimino group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- N,N-diethyl-2,3-bis(hydroxyimino)butanamide
- N,N-diethyl-2-(hydroxyimino)-N-methyl-3-oxobutanamide
- N,N-diethyl-2-(hydroxyimino)-N-phenyl-3-oxobutanamide
Uniqueness: N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different enzyme inhibition profiles and synthetic utility .
Properties
CAS No. |
55464-27-2 |
---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(E)-N,N-diethyl-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C8H14N2O3/c1-4-10(5-2)8(12)7(9-13)6(3)11/h11H,4-5H2,1-3H3/b7-6+ |
InChI Key |
ZEEGXYVIQZEAOW-VOTSOKGWSA-N |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C(/C)\O)/N=O |
Canonical SMILES |
CCN(CC)C(=O)C(=C(C)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.